3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Description
3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C12H9N5O3S and its molecular weight is 303.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been reported to inhibit c-met kinase , suggesting that this compound may have similar targets.
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been reported to exhibit anti-tumor activity by inhibiting c-met kinase . This suggests that “3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of c-met kinase, as seen in related compounds , can affect various cellular pathways, including those involved in cell growth, survival, and migration.
Result of Action
Related compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have demonstrated anti-tumor activity against various cancer cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S/c18-10-5-6-16-11(13-10)14-15-12(16)21-7-8-1-3-9(4-2-8)17(19)20/h1-6H,7H2,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWJQRYGWUDGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2C=CC(=O)N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.